molecular formula C17H30N4 B14468216 1-Dodecylpyridin-1-ium azide CAS No. 66757-74-2

1-Dodecylpyridin-1-ium azide

Cat. No.: B14468216
CAS No.: 66757-74-2
M. Wt: 290.4 g/mol
InChI Key: KJIHMUZUOZYCFA-UHFFFAOYSA-N
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Description

1-Dodecylpyridin-1-ium azide is a quaternary ammonium compound that features a pyridinium ring substituted with a dodecyl chain and an azide group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dodecylpyridin-1-ium azide can be synthesized through a multi-step process. One common method involves the reaction of 1-dodecylpyridinium bromide with sodium azide. The reaction typically occurs in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:

[ \text{C}{12}\text{H}{25}\text{C}_5\text{H}4\text{N}^+ \text{Br}^- + \text{NaN}3 \rightarrow \text{C}{12}\text{H}{25}\text{C}_5\text{H}_4\text{N}^+ \text{N}_3^- + \text{NaBr} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-Dodecylpyridin-1-ium azide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing other leaving groups in organic molecules.

    Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

    Nucleophilic Substitution: Alkyl azides.

    Reduction: Primary amines.

    Cycloaddition: Triazoles.

Scientific Research Applications

1-Dodecylpyridin-1-ium azide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other nitrogen-containing compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.

    Medicine: Explored for drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-dodecylpyridin-1-ium azide involves its ability to interact with biological membranes and proteins. The dodecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity. The azide group can participate in bioorthogonal reactions, enabling the labeling and tracking of biomolecules in living systems.

Comparison with Similar Compounds

1-Dodecylpyridin-1-ium azide can be compared with other quaternary ammonium compounds and azides:

    1-Dodecylpyridinium Chloride: Similar structure but with a chloride ion instead of an azide. Used as a surfactant and antimicrobial agent.

    1-Tetradecylpyridinium Bromide: Longer alkyl chain, used in similar applications but with different physicochemical properties.

    Azidothymidine (AZT): An azide-containing compound used as an antiviral drug, particularly for HIV treatment.

The uniqueness of this compound lies in its combination of a long alkyl chain and an azide group, providing both hydrophobic and reactive properties.

Properties

CAS No.

66757-74-2

Molecular Formula

C17H30N4

Molecular Weight

290.4 g/mol

IUPAC Name

1-dodecylpyridin-1-ium;azide

InChI

InChI=1S/C17H30N.N3/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;1-3-2/h11,13-14,16-17H,2-10,12,15H2,1H3;/q+1;-1

InChI Key

KJIHMUZUOZYCFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=CC=C1.[N-]=[N+]=[N-]

Origin of Product

United States

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